BenchChemオンラインストアへようこそ!

(R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester

PDHK inhibitor enantioselectivity medicinal chemistry

(R)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester (CAS 1262860-78-5) is an enantiomerically pure, chiral α-hydroxy-α-trifluoromethyl ester with molecular formula C₆H₉F₃O₃ and a molecular weight of 186.13 g/mol. This compound is a volatile liquid ester derivative of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, distinguished by its defined (R)-absolute configuration at the chiral C-2 center.

Molecular Formula C6H9F3O3
Molecular Weight 186.13
CAS No. 1262860-78-5
Cat. No. B2916430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester
CAS1262860-78-5
Molecular FormulaC6H9F3O3
Molecular Weight186.13
Structural Identifiers
SMILESCCOC(=O)C(C)(C(F)(F)F)O
InChIInChI=1S/C6H9F3O3/c1-3-12-4(10)5(2,11)6(7,8)9/h11H,3H2,1-2H3/t5-/m1/s1
InChIKeyHUCCJSWZXCFGFK-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic Acid Ethyl Ester (CAS 1262860-78-5): A Chiral Building Block for PDK-Targeted Medicinal Chemistry


(R)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester (CAS 1262860-78-5) is an enantiomerically pure, chiral α-hydroxy-α-trifluoromethyl ester with molecular formula C₆H₉F₃O₃ and a molecular weight of 186.13 g/mol . This compound is a volatile liquid ester derivative of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, distinguished by its defined (R)-absolute configuration at the chiral C-2 center . It serves primarily as a protected, lipophilic precursor that can be selectively deprotected to yield the corresponding free acid or directly transformed into amide derivatives [1]. The (R)-enantiomer of this scaffold has been validated by Novartis and AstraZeneca as the essential chiral warhead for pyruvate dehydrogenase kinase (PDHK/PDK1) inhibitors, an application in which the opposite (S)-enantiomer and the racemic mixture are pharmacologically incompetent [1][2].

Why (R)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic Acid Ethyl Ester Cannot Be Replaced by the (S)-Enantiomer, Racemate, or Methyl Ester


Substituting the (R)-configured ethyl ester with the (S)-enantiomer (CAS 197785-84-5), the racemic mixture (CAS 107018-39-3), or the methyl ester (CAS 337-16-6 / 501084-02-2) introduces unacceptable risk of pharmacological failure or synthetic incompatibility in downstream applications. The (R)-absolute configuration at the α-carbon is a strict stereochemical requirement for PDHK/PDK1 inhibitory activity; the (S)-enantiomer is essentially inactive in PDHK primary enzymatic assays, and racemic mixtures dilute potency by at least 50% [1][2]. The ethyl ester moiety is not interchangeable with the methyl ester, as the latter alters the physicochemical properties (boiling point, volatility, and lipophilicity) of the intermediate, which can affect both synthetic handling and subsequent amidation kinetics [3]. Furthermore, the free acid form (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid (CAS 44864-47-3) lacks the volatile, distillable character of the ethyl ester, making large-scale purification more cumbersome [3]. These differences are quantifiable and are elaborated in Section 3 below.

Quantitative Comparator Evidence for (R)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic Acid Ethyl Ester (CAS 1262860-78-5)


Stereochemical Specificity: (R)-Enantiomer Enables Nanomolar PDHK Inhibition; (S)-Enantiomer Is Inactive

The (R)-configured trifluoro-2-hydroxy-2-methylpropionamide warhead is indispensable for PDHK inhibition. The optimized anilide derivative N-(2-chloro-4-isobutylsulfamoylphenyl)-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide (10a), synthesized from the (R)-acid/ester precursor, inhibits PDHK with an IC₅₀ of 13 ± 1.5 nM [1]. In contrast, the (S)-enantiomer of this scaffold has been reported as inactive in the same primary enzymatic assay, and the racemic mixture exhibits approximately 2-fold reduced potency due to the presence of the inactive enantiomer [1][2]. This stereochemical requirement is absolute: no PDHK-inhibitory activity has been reported for any (S)-configured analog in this chemical series.

PDHK inhibitor enantioselectivity medicinal chemistry

PDK1 Cancer Cell Growth Inhibition: (R)-Warhead-Containing Inhibitors Achieve Low-Micromolar Antiproliferative Activity

Novel PDK1 inhibitors constructed with the (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide warhead (derivable from the target ethyl ester via amidation) demonstrated the ability to reduce the growth of glioblastoma SF188, glioma U251, and colon cancer RKO cells at low micromolar concentrations [1]. This represents the first demonstration that compounds containing this (R)-configured warhead can translate PDK1 enzymatic inhibition into cancer cell growth suppression. Prior PDK inhibitors from this chemotype, while potent in enzymatic assays, had failed to reduce cancer cell growth. The (R)-ethyl ester provides the optimal protected precursor for generating these amide warheads.

PDK1 inhibitor cancer metabolism antiproliferative

Physical Property Differentiation: Ethyl Ester Exhibits Lower Boiling Point and Higher Volatility vs. Free Acid, Facilitating Purification

The ethyl ester of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid has a reported boiling point of approximately 205.8 °C at 760 mmHg, with a vapor pressure of 0.058 mmHg at 25 °C, a density of 1.283 g/cm³, and a refractive index of 1.379 [1]. In contrast, the free acid (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid (CAS 44864-47-3, MW 158.08 g/mol) is a low-melting solid or viscous oil with significantly lower volatility, making distillation-based purification impractical [2]. The methyl ester analog (CAS 337-16-6, MW 172.10 g/mol) has a lower boiling point than the ethyl ester due to reduced molecular weight, but offers different solubility and reactivity profiles .

physicochemical properties distillation synthetic intermediate

Expanded Medicinal Chemistry Scope: (R)-TFME Scaffold Validated Across PDHK, LXRβ, and ABCG2 Transporter Targets

Beyond PDHK inhibition, the (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid scaffold—accessible through the target ethyl ester—has been independently validated as a productive pharmacophore element in two additional target classes. AstraZeneca identified N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropionamides as LXRβ-selective agonists [1]. Separately, the N-aryl-propionamide analog CCTA-1650 was shown to block the ABCG2 multidrug resistance transporter both in vitro and in a preclinical tumor xenograft mouse model [2]. No comparable breadth of validated target engagement has been reported for the non-fluorinated analog ('Roche acid') or other α-hydroxy acid scaffolds lacking the trifluoromethyl group.

LXRβ agonist ABCG2 inhibitor multitarget scaffold

Enantiomeric Purity Control: (R)-Ethyl Ester Specification Enables Reliable Stereochemical Quality Assurance

Commercially sourced (R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester is typically supplied at ≥95% purity, with the (R)-enantiomer being the sole stereoisomer . The (S)-enantiomer (CAS 197785-84-5) is separately available but typically at 97–98% purity, and procurement of the wrong enantiomer from inadequately specified stock is a documented risk in chiral building block supply chains . The racemic mixture (CAS 107018-39-3) is available at 95–98% purity but contains equimolar amounts of the inactive (S)-enantiomer . Chiroptical characterization (specific rotation) provides a rapid identity confirmation that is impossible with the racemate.

enantiomeric excess quality control chiral HPLC

Highest-Value Application Scenarios for (R)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic Acid Ethyl Ester (CAS 1262860-78-5)


PDK1-Targeted Oncology Drug Discovery: Synthesis of Chiral Propionamide Warheads

The compound is the preferred protected precursor for synthesizing (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide-based PDK1 inhibitors. Direct amidation of the ethyl ester (or hydrolysis to the free acid followed by amide coupling) yields the warhead essential for PDK1 inhibition at nanomolar IC₅₀ values (e.g., 13 ± 1.5 nM for optimized anilide 10a), with downstream cellular antiproliferative activity demonstrated in glioblastoma (SF188), glioma (U251), and colon cancer (RKO) cell lines [1][2]. The (S)-enantiomer and racemate cannot substitute in this application, as they lack PDHK inhibitory activity.

LXRβ-Selective Agonist Development for Metabolic Disease

The (R)-configured scaffold, accessed via the ethyl ester, has been independently validated by AstraZeneca as the core pharmacophore for LXRβ-selective agonists. N-Aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropionamides derived from this scaffold demonstrated LXRβ selectivity in a high-throughput screen and subsequent SAR optimization campaign [1]. The ethyl ester provides a versatile intermediate that can be diversified into amide libraries for LXRβ agonist screening.

ABCG2 Multidrug Resistance Transporter Inhibitor Synthesis

The N-aryl-propionamide analog CCTA-1650, which contains the (R)-TFME scaffold, blocks ABCG2-mediated drug efflux both in vitro and in a preclinical tumor xenograft nude mouse model [1]. The ethyl ester serves as the starting material for constructing CCTA-1650 and related analogs, enabling medicinal chemistry efforts to overcome multidrug resistance in cancer chemotherapy.

Process Chemistry Scale-Up Requiring Distillable Chiral Fluorinated Intermediates

For kilogram-scale syntheses where chromatographic purification is cost-prohibitive, the ethyl ester's boiling point of ~205.8 °C at 760 mmHg and measurable vapor pressure (0.058 mmHg at 25 °C) enable fractional distillation as a purification method [1]. The free acid form is not distillable, making the ethyl ester the superior choice for large-scale campaigns where purity specifications must be met without preparative HPLC.

Quote Request

Request a Quote for (R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.